REACTION_CXSMILES
|
O[C:2]1([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[ClH:18]>C(O)(=O)C>[ClH:18].[F:17][C:14]([F:15])([F:16])[C:11]1[CH:10]=[CH:9][C:8]([C:2]2[CH2:7][CH2:6][NH:5][CH2:4][CH:3]=2)=[CH:13][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(CCNCC1)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with acetone
|
Type
|
CUSTOM
|
Details
|
to give white crystals, m.p. 213°-215°C.
|
Name
|
|
Type
|
|
Smiles
|
Cl.FC(C1=CC=C(C=C1)C=1CCNCC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |